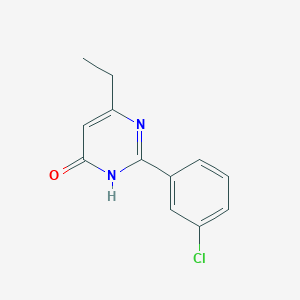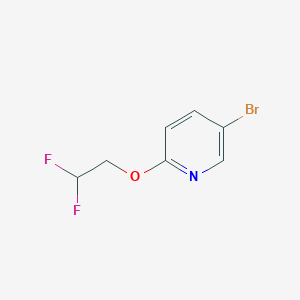
5-Bromo-2-(2,2-difluoroethoxy)pyridine
説明
5-Bromo-2-(2,2-difluoroethoxy)pyridine is an organic compound with the molecular formula C7H6BrF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and difluoroethoxy substituents, which impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyridine typically involves the bromination of 2-(2,2-difluoroethoxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides. Reduction reactions can also be performed to modify the difluoroethoxy group or the pyridine ring itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Pyridine N-oxides from oxidation reactions.
- Reduced derivatives of the original compound.
科学的研究の応用
5-Bromo-2-(2,2-difluoroethoxy)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethoxy groups can enhance binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, affecting various biochemical pathways.
類似化合物との比較
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Similar in structure but with a trifluoroethoxy group instead of a difluoroethoxy group.
5-Bromo-2-fluoropyridine: Lacks the ethoxy group, making it less bulky and potentially less reactive.
5-Bromo-2-(dimethoxymethyl)pyridine: Contains a dimethoxymethyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: 5-Bromo-2-(2,2-difluoroethoxy)pyridine is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C7H6BrF2NO |
|---|---|
分子量 |
238.03 g/mol |
IUPAC名 |
5-bromo-2-(2,2-difluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-7(11-3-5)12-4-6(9)10/h1-3,6H,4H2 |
InChIキー |
XSHZGHVZPLZCIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)OCC(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
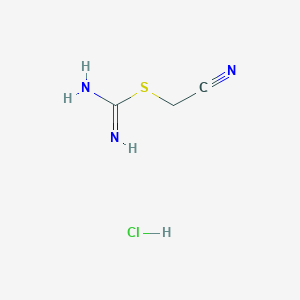
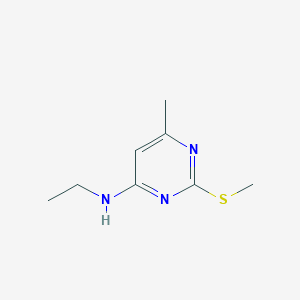
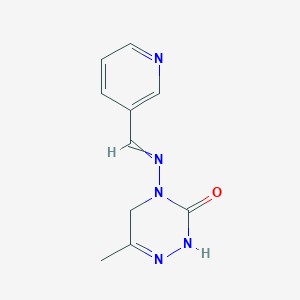
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-3-(2-iodoethyl)-](/img/structure/B8781557.png)
![Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8781567.png)
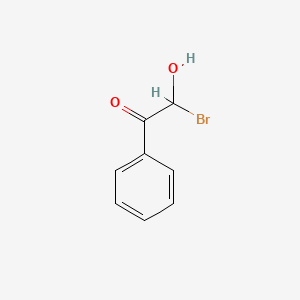
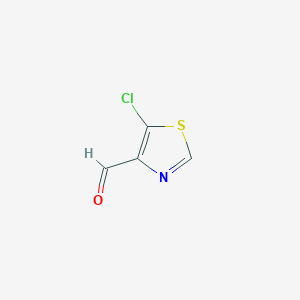
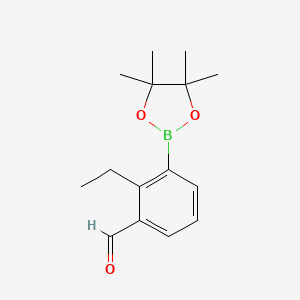
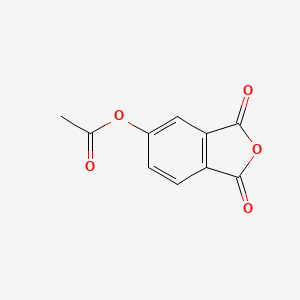
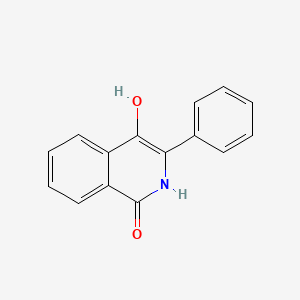
![2-(Imidazo[1,2-b][1,2,4]triazin-3-yl)propan-2-ol](/img/structure/B8781604.png)
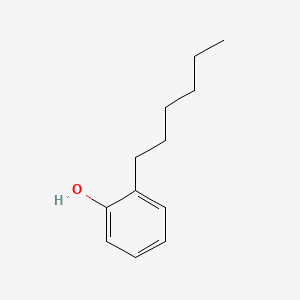
![3,3'-Dimethyl-[4,5'-biisoxazol]-5(2H)-one](/img/structure/B8781624.png)
